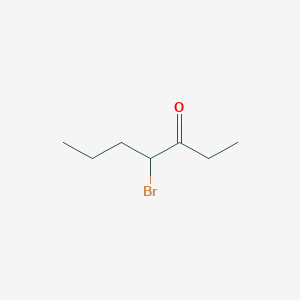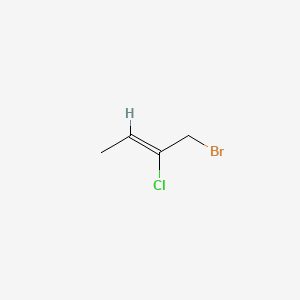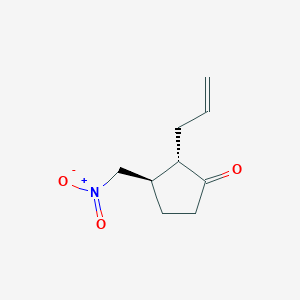![molecular formula C8H9N5 B14632614 [1-(2-Azidophenyl)ethylidene]hydrazine CAS No. 55271-23-3](/img/structure/B14632614.png)
[1-(2-Azidophenyl)ethylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Azidophenyl)ethylidene]hydrazine: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Azidophenyl)ethylidene]hydrazine typically involves the reaction of 2-azidobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Azidophenyl)ethylidene]hydrazine can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the azide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
Chemistry:
Ligand Design: [1-(2-Azidophenyl)ethylidene]hydrazine can be used as a ligand in coordination chemistry to form complexes with metal ions.
Biology:
Antimicrobial Agents: Hydrazones, including this compound, have shown potential as antimicrobial agents due to their ability to inhibit the growth of bacteria and fungi.
Medicine:
Cytotoxic Agents: Some hydrazones have been found to exhibit cytotoxic effects, making them potential candidates for cancer therapy.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of [1-(2-Azidophenyl)ethylidene]hydrazine involves its interaction with various molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole rings. Additionally, the hydrazone moiety can chelate metal ions, affecting their biological activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes.
Comparison with Similar Compounds
[1-(Pyrazin-2-yl)ethylidene]hydrazine: This compound is similar in structure and also acts as a ligand in coordination chemistry.
Phenylhydrazine: Another hydrazone derivative with applications in analytical chemistry and as an intermediate in organic synthesis.
Uniqueness:
Azide Group: The presence of the azide group in [1-(2-Azidophenyl)ethylidene]hydrazine makes it unique compared to other hydrazones, providing additional reactivity and potential for click chemistry applications.
Biological Activity: The specific structure of this compound may confer unique biological activities, making it a valuable compound for research in medicinal chemistry.
Properties
CAS No. |
55271-23-3 |
|---|---|
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(2-azidophenyl)ethylidenehydrazine |
InChI |
InChI=1S/C8H9N5/c1-6(11-9)7-4-2-3-5-8(7)12-13-10/h2-5H,9H2,1H3 |
InChI Key |
BRHQHJGHYLDQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN)C1=CC=CC=C1N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


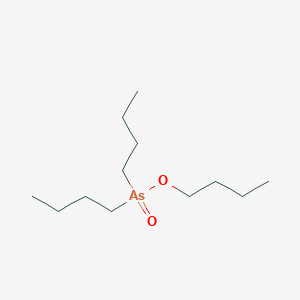
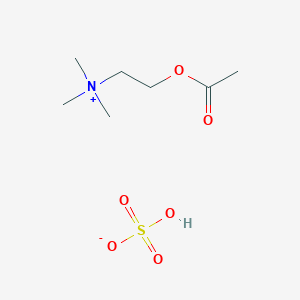
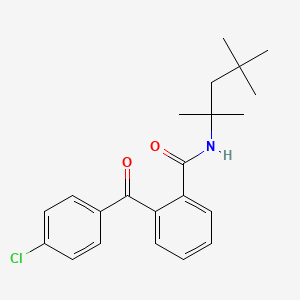

![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
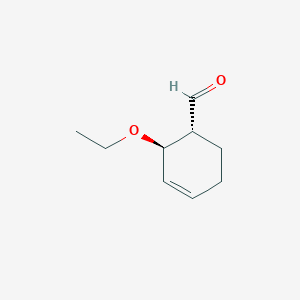
![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
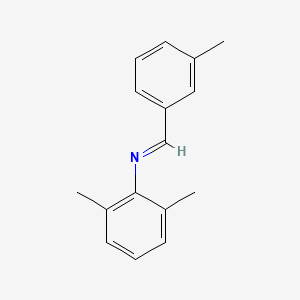
mercury](/img/structure/B14632593.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)

